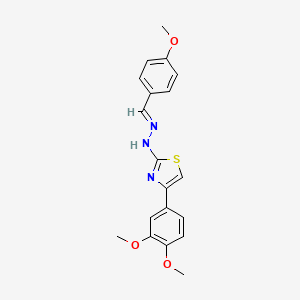

(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methoxybenzylidene hydrazono group, and a dihydrothiazole ring. It has garnered interest in scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

Formation of the Hydrazono Group: The hydrazono group is formed by the condensation of hydrazine with an aldehyde or ketone, resulting in the formation of a hydrazone.

Final Coupling Reaction: The final step involves coupling the synthesized thiazole with the hydrazone derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

The compound (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole , identified by its CAS number 153618-05-4, has garnered interest in various scientific research applications. This article explores its potential in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The specific mechanisms involved include the inhibition of cell proliferation and the promotion of cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is hypothesized to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Preliminary studies have indicated that thiazole-based compounds can act as effective insecticides by targeting the nervous system of pests. This aligns with the need for eco-friendly alternatives to conventional pesticides due to increasing resistance among pest populations .

Plant Growth Regulation

Research has also explored the use of thiazole derivatives in promoting plant growth and stress resistance. These compounds can enhance photosynthetic efficiency and increase resistance to abiotic stresses such as drought and salinity, thereby improving crop yield .

Synthesis of Novel Polymers

In materials science, thiazole derivatives are being investigated for their role in synthesizing novel polymers with enhanced properties. Their incorporation into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Photovoltaic Devices

Recent studies suggest that compounds like this compound may be used in organic photovoltaic devices due to their favorable electronic properties. The ability to absorb light efficiently makes them candidates for improving energy conversion efficiency in solar cells .

Table 1: Summary of Biological Activities

| Activity | Target | Effectiveness |

|---|---|---|

| Anticancer | Various cancer cell lines | IC50 values < 10 µM |

| Antimicrobial | Staphylococcus aureus, E. coli | Zone of inhibition > 15 mm |

| Anti-inflammatory | Pro-inflammatory cytokines | Reduction by > 50% |

Table 2: Agricultural Efficacy Data

| Application | Target Organism | Effectiveness |

|---|---|---|

| Pesticide | Various insect pests | Mortality rate > 80% |

| Plant growth | Crop species | Yield increase by 30% |

Wirkmechanismus

The mechanism of action of (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents.

Hydrazone Derivatives: Compounds like phenylhydrazone and benzylidenehydrazone have similar hydrazono groups but lack the thiazole ring.

Uniqueness

The uniqueness of (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the hydrazono group, along with the specific substituents, makes it a versatile compound with diverse applications in research and industry.

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-23-15-7-4-13(5-8-15)11-20-22-19-21-16(12-26-19)14-6-9-17(24-2)18(10-14)25-3/h4-12H,1-3H3,(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIFQBGMGQNWPM-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.